Methylcodeine

説明

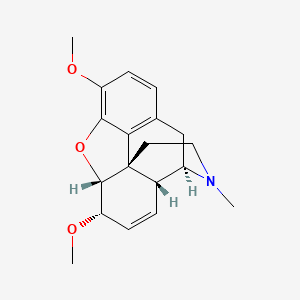

Structure

3D Structure

特性

IUPAC Name |

7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPQAWTZLJXCTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2859-16-7 | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 - 141 °C | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Methylcodeine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of methylcodeine. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key concepts.

Chemical Identity and Structure

Methylcodeine, systematically known as (5α,6α)-7,8-didehydro-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan, is a semi-synthetic derivative of codeine.[1] It is structurally characterized by the methylation of the hydroxyl group at the C-6 position of the codeine molecule.

The fundamental chemical identifiers for methylcodeine are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline[2] |

| CAS Number | 2859-16-7[1] |

| Molecular Formula | C₁₉H₂₃NO₃[1] |

| Molecular Weight | 313.39 g/mol [1] |

| SMILES | CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3--INVALID-LINK--OC[1] |

| InChI Key | HGPQAWTZLJXCTC-SSTWWWIQSA-N |

| InChI | InChI=1S/C19H23NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3/t12-,13+,15-,18-,19-/m0/s1[2] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its formulation and delivery. The table below presents the available quantitative data for methylcodeine.

| Property | Value | Reference |

| Physical Description | Solid, Neat | [3][4] |

| Melting Point | 140-141 °C | [3][5] |

| Boiling Point | 439.4 °C at 760 mmHg | [5] |

| Flash Point | 129.8 °C | [5] |

| Vapor Pressure | 6.39E-08 mmHg at 25°C | [5] |

| LogP | 2.0931 | [5] |

| pKa | 8.2 (of the parent compound, codeine) |

Pharmacology

Methylcodeine is classified as an opioid analgesic.[1] Its pharmacological profile is distinct from its parent compound, codeine, primarily because it is a direct agonist at opioid receptors, whereas codeine acts as a prodrug that requires metabolic conversion to morphine for its primary analgesic effects.[6][7]

Mechanism of Action

Methylcodeine exerts its effects by acting as an agonist at opioid receptors, with a presumed primary affinity for the mu-opioid receptor (MOR), similar to other morphinan (B1239233) derivatives. The binding of methylcodeine to these G-protein coupled receptors in the central nervous system is expected to initiate a signaling cascade that leads to the modulation of nociceptive pathways, resulting in analgesia.

Pharmacodynamics

While specific quantitative pharmacodynamic data for methylcodeine is sparse in publicly available literature, the activity of related compounds provides valuable context. For instance, codeine exhibits a relatively low affinity for the mu-opioid receptor (Ki > 100 nM).[8][9] Modifications at the C-6 position of the morphinan scaffold are known to significantly influence receptor affinity and efficacy. For example, the acetylation of codeine at the 6-position to form 6-acetylcodeine results in a potent mu-opioid agonist.[10] It is therefore anticipated that 6-O-methylation will also modulate the receptor interaction profile.

Pharmacokinetics

The metabolism of methylcodeine is expected to differ significantly from that of codeine. The methylation of the 6-hydroxyl group prevents the formation of codeine-6-glucuronide, a major metabolite of codeine.[11] It is hypothesized that methylcodeine undergoes oxidative metabolism.[1] One source suggests it may be a prodrug that is converted to morphine via liver enzymes, though this is contrasted by other sources stating it is a direct agonist.[1][6] The precise metabolic pathways, including the specific cytochrome P450 isozymes involved, and the pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) of methylcodeine require further investigation.

Experimental Protocols

Synthesis of Methylcodeine

Methylcodeine can be synthesized from codeine. One reported method involves the methylation of the 6-hydroxyl group of codeine. A general approach for the synthesis of thebaine from codeine utilizes the formation of a codeine-6-methyl ether intermediate.[12]

Protocol for the Formation of Thebaine from Codeine (involving a Methylcodeine intermediate):

-

Enolate Formation: A solution of codeinone (B1234495) (the oxidized form of codeine) is treated with a strong base, such as potassium tert-butoxide (t-BuOK), to form the corresponding enolate.

-

Methylation: The enolate is then reacted with a methylating agent, such as dimethyl sulfate (B86663) (Me₂SO₄), to yield the methyl dienol ether, which is a derivative of thebaine.[12]

To specifically isolate 6-O-methylcodeine, the starting material would be codeine, and the reaction conditions would need to be controlled to favor methylation of the 6-hydroxyl group.

Synthesis pathway from codeine to a thebaine derivative, involving a methylcodeine-like intermediate.

Purification

Purification of morphinan alkaloids typically involves acid-base extraction and crystallization.

General Purification Protocol:

-

The crude reaction mixture is dissolved in an organic solvent (e.g., chloroform).

-

The organic solution is extracted with an aqueous acid, which protonates the basic nitrogen of the methylcodeine, transferring it to the aqueous phase.

-

The aqueous phase is then basified (e.g., with ammonium (B1175870) hydroxide) to deprotonate the methylcodeine, causing it to precipitate.

-

The precipitate is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods

The characterization and quantification of methylcodeine can be achieved using standard analytical techniques employed for opioids.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase column, such as a C18 or C8, is typically used.[13]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at acidic pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed, either in isocratic or gradient elution mode.[13]

-

Detection: UV detection at a wavelength where the chromophore of the morphinan structure absorbs is suitable.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Due to the presence of the hydroxyl group in related compounds, derivatization (e.g., with propionic anhydride) is often performed to improve chromatographic properties.[14] For methylcodeine, derivatization may not be necessary but can enhance sensitivity.

-

Column: A non-polar capillary column, such as one with a phenylmethylsiloxane stationary phase, is appropriate.

-

Ionization: Electron impact (EI) ionization is typically used.

-

Fragmentation: The mass spectrum of methylcodeine will show a characteristic fragmentation pattern, with a molecular ion peak at m/z 313.[3]

General experimental workflow for the purification and analysis of methylcodeine.

Signaling Pathways

As a mu-opioid receptor agonist, methylcodeine is expected to activate the canonical Gαi/o signaling pathway.

Canonical signaling pathway of a mu-opioid receptor agonist like methylcodeine.

Conclusion

Methylcodeine is a structurally defined semi-synthetic opioid with distinct properties from its parent compound, codeine. While its fundamental chemical characteristics are well-documented, a comprehensive understanding of its pharmacodynamic and pharmacokinetic profile requires further dedicated research. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of methylcodeine, which will be essential for future investigations into its potential as a therapeutic agent. This guide serves as a valuable resource for scientists and researchers in the field of opioid pharmacology and drug development.

References

- 1. 6-O-Methyl codeine | 2859-16-7 | FM25480 | Biosynth [biosynth.com]

- 2. 6-O-Methyl Codeine | TRC-M294500-100MG | LGC Standards [lgcstandards.com]

- 3. 6-O-Methylcodeine | C19H23NO3 | CID 628577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-O-Methyl Codeine | CymitQuimica [cymitquimica.com]

- 5. 6-O-Methyl Codeine | 2859-16-7-Molbase [molbase.com]

- 6. Methylcodeine for Research [benchchem.com]

- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 8. zenodo.org [zenodo.org]

- 9. researchgate.net [researchgate.net]

- 10. Codeine and 6-Acetylcodeine Analgesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. mdpi.com [mdpi.com]

- 14. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Methylcodeine

This guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacology of methylcodeine derivatives. It is intended for a technical audience and focuses on the scientific data and experimental protocols that have defined our understanding of these compounds. For the purposes of this document, "methylcodeine" refers to key isomers and derivatives of codeine, including codeine (3-methylmorphine) itself, its structural isomer heterocodeine (6-methoxymorphine), and the synthetic intermediate 6-O-methylcodeine.

Discovery and Historical Context

The history of methylcodeine is intrinsically linked to the study of opium alkaloids, primarily morphine and its naturally occurring methyl ether, codeine.

Isolation and First Synthesis of Codeine (3-Methylmorphine)

Codeine, or 3-methylmorphine, is a natural alkaloid found in the opium poppy (Papaver somniferum), typically in concentrations of 1% to 3%.[1] It was first isolated in 1832 by the French chemist Pierre-Jean Robiquet, who identified it as a distinct compound from the more abundant morphine isolated by Friedrich Sertürner in 1805.[2][3]

While it can be extracted directly from opium, the vast majority of commercially available codeine is semi-synthesized from morphine, which is present in opium in much higher quantities (9% to 17%).[1][4] The first successful methylation of morphine's phenolic hydroxyl group to produce codeine was achieved by E. Grimaux in 1881, who used methyl iodide in an alkaline solution.[5] This foundational work paved the way for numerous synthetic strategies developed over the subsequent century to improve yield and reduce the formation of quaternary ammonium (B1175870) byproducts.[5]

Heterocodeine (6-Methoxymorphine): A Potent Isomer

Heterocodeine, the structural isomer of codeine where the methyl ether is at the C-6 position instead of C-3, is a semi-synthetic opioid. It was first synthesized in 1932 and patented in 1935.[6] Unlike codeine, which acts as a prodrug requiring metabolic activation to morphine, heterocodeine is a direct and potent opioid receptor agonist.[6] Its synthesis involves the selective methylation of morphine at the 6-hydroxyl position.[6][7]

6-O-Methylcodeine: A Key Synthetic Intermediate

6-O-Methylcodeine, where both the C-3 and C-6 hydroxyl groups of morphine are methylated (or more accurately, the C-6 hydroxyl of codeine is methylated), is primarily known as a crucial intermediate in the synthesis of other important opioids. A practical and efficient synthesis of thebaine, a key precursor for potent analgesics like buprenorphine and antagonists like naloxone, was developed by Rapoport and colleagues. This process involves the methylation of the potassium salt of codeine to form 6-O-methylcodeine, which is then oxidized to thebaine.[7][8]

Experimental Protocols: Synthesis

The synthesis of methylcodeine derivatives relies on the selective methylation of hydroxyl groups on the morphinan (B1239233) scaffold. The reactivity of the phenolic C-3 hydroxyl versus the allylic C-6 hydroxyl allows for targeted synthesis.

Synthesis of Codeine from Morphine

The most common method for producing codeine is the O-methylation of the more abundant morphine.

-

Principle: This synthesis exploits the higher acidity of the phenolic hydroxyl group at C-3 compared to the alcoholic hydroxyl at C-6. In the presence of a base, the C-3 hydroxyl is preferentially deprotonated, and the resulting phenoxide is then alkylated by a methylating agent.

-

Reagents and Equipment:

-

Morphine base

-

Base (e.g., sodium hydroxide, potassium hydroxide, sodium ethoxide)

-

Methylating agent (e.g., dimethyl sulfate, trimethylphenylammonium ethoxide)

-

Solvent (e.g., water, ethanol, toluene)

-

Reaction vessel with stirring and temperature control

-

Purification apparatus (e.g., chromatography columns, recrystallization flasks)

-

-

Methodology (General Procedure):

-

Morphine is dissolved or suspended in a suitable solvent containing a strong base to form the sodium or potassium salt of morphine (morphine phenoxide).

-

The methylating agent, such as dimethyl sulfate, is added portion-wise to the reaction mixture while maintaining a controlled temperature.

-

The reaction proceeds via nucleophilic substitution, where the morphine phenoxide attacks the methyl group of the methylating agent, forming the methyl ether at the C-3 position (codeine).

-

A significant challenge is preventing N-methylation of the tertiary amine, which leads to the formation of quaternary ammonium salts and reduces yield.[5] This is often controlled by careful selection of reagents, stoichiometry, and reaction conditions.

-

Upon completion, the reaction is quenched, and the crude codeine is extracted from the mixture.

-

Purification is typically achieved through recrystallization or column chromatography to yield pure codeine.

-

Synthesis of 6-O-Methylcodeine from Codeine

This protocol describes the formation of the 6-methyl ether of codeine, an intermediate in the synthesis of thebaine.

-

Principle: The C-6 hydroxyl group of codeine is methylated. This reaction serves as a key step in a multi-step synthesis.

-

Reagents and Equipment:

-

Codeine

-

Potassium hydride (or another strong base like t-BuOK)[8]

-

Methylating agent (e.g., dimethyl sulfate)[8]

-

Solvent (e.g., tetrahydrofuran (B95107) (THF))

-

Inert atmosphere apparatus (e.g., Schlenk line)

-

-

Methodology (Adapted from Rapoport, 1998): [7][8]

-

Codeine is dissolved in an anhydrous aprotic solvent like THF under an inert atmosphere (e.g., nitrogen or argon).

-

A strong base, such as potassium hydride, is added to deprotonate the C-6 hydroxyl group, forming the potassium salt of codeine.

-

A methylating agent, like dimethyl sulfate, is added to the solution.

-

The reaction mixture is stirred, allowing for the formation of 6-O-methylcodeine.

-

The reaction is monitored for completion (e.g., by TLC).

-

The product is isolated and purified. The resulting 6-O-methylcodeine can then be oxidized using manganese dioxide (γ-MnO₂) to yield thebaine.[7][8]

-

Caption: Workflow for the semi-synthesis of thebaine via a 6-O-methylcodeine intermediate.

Quantitative Data

Methylation significantly alters the physicochemical and pharmacological properties of the morphinan scaffold.

Physicochemical Properties

The table below summarizes key physicochemical data for codeine and its methylated derivatives.

| Property | Codeine (3-methylmorphine) | 6-O-Methylcodeine | Heterocodeine (6-methoxymorphine) |

| Molecular Formula | C₁₈H₂₁NO₃ | C₁₉H₂₃NO₃[9][10] | C₁₈H₂₁NO₃[6] |

| Molar Mass ( g/mol ) | 299.37 | 313.39[9][10] | 299.37[6] |

| Melting Point (°C) | 154-158 | 140-141[10] | N/A |

| XLogP | 1.19 | 1.6 - 1.7[10] | N/A |

| CAS Number | 76-57-3 | 2859-16-7[9] | 639-47-4[6] |

Opioid Receptor Binding Affinity

Receptor binding assays are critical for determining the potency and selectivity of opioid compounds. The binding affinity (Ki) represents the concentration of a drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Compound | μ-Opioid (MOR) Ki (nM) | κ-Opioid (KOR) Ki (nM) | δ-Opioid (DOR) Ki (nM) |

| Morphine (Active Metabolite) | 1.2[11] | > 1000 | ~250 |

| Codeine | > 100[12] | Not selective[13] | Not selective[13] |

| Heterocodeine | Potent Agonist (reported as 6x morphine)[6] | Data not widely available | Data not widely available |

| 6-O-Methylcodeine | Data not widely available | Data not widely available | Data not widely available |

Note: Ki values can vary significantly between studies due to differences in assay conditions and tissue preparations.[12]

Pharmacology and Mechanism of Action

The position of the methyl ether on the morphinan structure dictates the pharmacological profile of the compound, determining whether it acts as a prodrug or a direct agonist.

Codeine: A Prodrug

Codeine itself has a very low affinity for the μ-opioid receptor and thus possesses weak intrinsic analgesic activity.[12][14] Its therapeutic effects are primarily dependent on its metabolism in the liver to morphine.[2][15]

-

Metabolic Activation: This conversion is catalyzed by the cytochrome P450 enzyme CYP2D6 through a process of O-demethylation at the C-3 position.[16][17] This pathway accounts for only about 0-15% of an administered codeine dose but is critical for its analgesic effect.[16]

-

Other Metabolic Pathways: The majority of codeine (~50-70%) is metabolized via glucuronidation by the enzyme UGT2B7 to form codeine-6-glucuronide (B1240514) (C6G).[15][16] Another 10-15% is N-demethylated by CYP3A4 to norcodeine.[15][16] While C6G may have some analgesic activity, the primary effects are attributed to morphine.[18]

-

Genetic Polymorphisms: The efficacy and safety of codeine are highly variable within the population due to genetic polymorphisms in the CYP2D6 gene.

-

Poor Metabolizers (PMs): Individuals lacking functional CYP2D6 enzymes cannot effectively convert codeine to morphine and may experience little to no pain relief.[17]

-

Ultra-rapid Metabolizers (UMs): Individuals with multiple copies of the CYP2D6 gene convert codeine to morphine very rapidly, leading to a risk of dangerously high morphine levels and potential toxicity, including respiratory depression.[17]

-

References

- 1. Codeine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Codeine | Research Starters | EBSCO Research [ebsco.com]

- 4. US6204337B1 - Solid-phase synthesis of codeine from morphine - Google Patents [patents.google.com]

- 5. UNODC - Bulletin on Narcotics - 1958 Issue 3 - 005 [unodc.org]

- 6. Heterocodeine - Wikipedia [en.wikipedia.org]

- 7. Synthesis of thebaine and oripavine from codeine and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. 6-O-Methyl codeine | 2859-16-7 | FM25480 | Biosynth [biosynth.com]

- 10. 6-O-Methylcodeine | C19H23NO3 | CID 628577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. zenodo.org [zenodo.org]

- 13. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 15. Methylcodeine for Research [benchchem.com]

- 16. ClinPGx [clinpgx.org]

- 17. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Methylcodeine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcodeine, a derivative of codeine, presents a unique pharmacological profile that distinguishes it from its parent compound. While codeine acts as a prodrug, requiring metabolic conversion to morphine for its primary analgesic effects, evidence suggests that methylcodeine, specifically 6-O-methylcodeine (also known as heterocodeine), functions as a direct agonist at opioid receptors. This technical guide provides a comprehensive analysis of the available scientific literature on the mechanism of action of methylcodeine, focusing on its receptor binding, signal transduction, and in vivo analgesic properties. Detailed experimental protocols and quantitative data are presented to offer a clear and comparative understanding for researchers in the field of opioid pharmacology and drug development.

Introduction

Opioid analgesics are mainstays in the management of moderate to severe pain. Codeine, a naturally occurring opiate, is widely used, but its analgesic efficacy is dependent on its O-demethylation to morphine by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This metabolic variability can lead to unpredictable clinical responses and potential adverse effects. Methylcodeine, a methylated derivative of codeine, offers a potential alternative with a more direct mechanism of action. This guide will delve into the specific molecular interactions and physiological effects of methylcodeine, with a focus on 6-O-methylcodeine (heterocodeine), to elucidate its therapeutic potential and guide future research.

Receptor Binding Affinity

The initial step in the mechanism of action of any opioid is its interaction with opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors. The binding affinity of a ligand for these receptors is a key determinant of its potency and pharmacological profile.

Quantitative Data on Receptor Binding

While comprehensive binding data for 6-O-methylcodeine across all opioid receptor subtypes is limited in the readily available scientific literature, studies on related compounds provide valuable insights. For comparison, the binding affinities (Ki) of codeine and other relevant opioids are presented in the table below. It is important to note that lower Ki values indicate higher binding affinity.

| Compound | Receptor | Radioligand | Ki (nM) | Source |

| Codeine | Mu (µ) | [³H]-DAMGO | 3,300 | [1] |

| Morphine | Mu (µ) | [³H]-DAMGO | 1.14 | [1] |

| Morphine | Delta (δ) | [³H]-DPDPE | >1000 | [1] |

| Morphine | Kappa (κ) | [³H]-U69593 | >1000 | [1] |

Note: Data for 6-O-methylcodeine is not available in the cited literature. This table is for comparative purposes.

Qualitative reports suggest that 6-O-methylcodeine (heterocodeine) is significantly more potent than codeine and is estimated to be approximately six times more potent than morphine, suggesting a much higher affinity for the µ-opioid receptor.[2] Unlike codeine, which is a prodrug, 6-O-methylcodeine is a direct agonist at opioid receptors.[2]

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. A detailed protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the µ-opioid receptor is as follows:

Objective: To determine the binding affinity (Ki) of 6-O-methylcodeine for the human µ-opioid receptor using a competitive radioligand binding assay with [³H]-DAMGO.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: 6-O-methylcodeine.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.[1]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[1]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[1]

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[1]

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of 6-O-methylcodeine (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[1]

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[1]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[1]

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 6-O-methylcodeine.

-

Determine IC50: The IC50 is the concentration of 6-O-methylcodeine that inhibits 50% of the specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis.

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Workflow Diagram:

Signal Transduction Pathways

Upon binding to opioid receptors, agonists trigger a cascade of intracellular signaling events. The primary signaling pathway for µ-opioid receptors involves the activation of inhibitory G-proteins (Gi/o).

G-protein Activation and Downstream Effects

Activation of the µ-opioid receptor by an agonist like 6-O-methylcodeine is expected to lead to the dissociation of the Gi/o protein into its Gα and Gβγ subunits.

-

Gα subunit: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Gβγ subunit: The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms underlying analgesia.

Quantitative Data on Signal Transduction

Currently, there is a lack of specific quantitative data (e.g., EC50 values for cAMP inhibition or GTPγS binding) for 6-O-methylcodeine in the public domain. For comparative purposes, the table below shows the functional potency of morphine in inhibiting cAMP formation.

| Compound | Assay | EC50 (nM) | Emax (%) | Source |

| Morphine | cAMP Inhibition | 193 | - | [3] |

Note: Data for 6-O-methylcodeine is not available in the cited literature. This table is for comparative purposes.

Experimental Protocol: cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cAMP, a key second messenger in the Gαi/o signaling pathway.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 6-O-methylcodeine in inhibiting forskolin-stimulated cAMP production in cells expressing the µ-opioid receptor.

Materials:

-

Cells: HEK293 cells stably expressing the human µ-opioid receptor.

-

Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test Compound: 6-O-methylcodeine.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Reagents: DMEM, FBS, antibiotics.

Procedure:

-

Cell Culture: Culture the HEK293-µOR cells in appropriate media until they reach the desired confluency.

-

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of 6-O-methylcodeine for a defined period.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

Data Analysis:

-

Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the 6-O-methylcodeine concentration.

-

Determine the EC50 value, which is the concentration of 6-O-methylcodeine that produces 50% of its maximal inhibitory effect.

-

Determine the Emax value, which represents the maximum inhibition of cAMP production achieved by 6-O-methylcodeine.

Signaling Pathway Diagram:

In Vivo Analgesic Efficacy

The ultimate measure of an opioid's therapeutic potential is its ability to produce analgesia in living organisms. Preclinical studies in animal models are essential for evaluating the analgesic efficacy of new compounds.

Quantitative Data on Analgesic Potency

| Compound | Route | Test | ED50 (mg/kg) | Source |

| 6-Acetylcodeine | Subcutaneous | Tail-flick | 12.3 | [4] |

| Codeine | Subcutaneous | Tail-flick | 3.91 | [4] |

| 6-Acetylcodeine | Supraspinal (i.c.v.) | Tail-flick | 0.00353 | [4] |

| Codeine | Supraspinal (i.c.v.) | Tail-flick | 0.00086 | [4] |

| 6-Acetylcodeine | Spinal (i.t.) | Tail-flick | 0.00345 | [4] |

| Codeine | Spinal (i.t.) | Tail-flick | 0.00106 | [4] |

Note: ED50 values for 6-acetylcodeine are presented for comparison. ED50 is the dose that produces an effect in 50% of the population.

Qualitative reports indicate that heterocodeine (6-O-methylcodeine) is a potent analgesic.[2]

Experimental Protocol: Hot Plate Test

The hot plate test is a common method for assessing the analgesic effects of centrally acting drugs by measuring the reaction time of an animal to a thermal stimulus.

Objective: To determine the analgesic efficacy (ED50) of 6-O-methylcodeine in mice using the hot plate test.

Materials:

-

Animals: Male or female mice (e.g., C57BL/6).

-

Apparatus: A hot plate apparatus with adjustable temperature.

-

Test Compound: 6-O-methylcodeine dissolved in a suitable vehicle (e.g., saline).

-

Control: Vehicle solution.

Procedure:

-

Acclimation: Acclimate the mice to the testing room and handling procedures.

-

Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 52-55°C) and measuring the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[5][6]

-

Drug Administration: Administer different doses of 6-O-methylcodeine or the vehicle to different groups of mice (e.g., via subcutaneous or intraperitoneal injection).

-

Post-treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), place each mouse back on the hot plate and measure the reaction latency.

-

Data Collection: Record the latency for each animal at each dose and time point.

Data Analysis:

-

Calculate Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Generate Dose-Response Curve: Plot the %MPE against the logarithm of the dose of 6-O-methylcodeine.

-

Determine ED50: The ED50 is the dose of 6-O-methylcodeine that produces 50% of the maximum possible effect. This is calculated using non-linear regression analysis.

Experimental Workflow Diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. Heterocodeine - Wikipedia [en.wikipedia.org]

- 3. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. c-Fos mapping of brain regions activated by multi-modal and electric foot shock stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. jneurosci.org [jneurosci.org]

The Structure-Activity Relationship of Methylcodeine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, a naturally occurring opioid, serves as a cornerstone in the management of pain and cough. Its methylated derivatives represent a significant area of research in the quest for novel analgesics with improved therapeutic profiles. Methylation at various positions of the codeine scaffold can profoundly influence its affinity for opioid receptors, functional activity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of methylcodeine derivatives, focusing on modifications at key positions. It summarizes quantitative pharmacological data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate a comprehensive understanding for researchers in the field of opioid drug discovery and development.

Core Structure-Activity Relationships

The pharmacological profile of methylcodeine derivatives is primarily determined by substitutions at the C3, C6, and N17 positions, as well as modifications to the C-ring, particularly at the C14 position. These modifications alter the molecule's interaction with the mu (µ), delta (δ), and kappa (κ) opioid receptors, influencing analgesic potency and the propensity for side effects.

C3 Position (Phenolic Hydroxyl Group)

In the parent compound, codeine, the C3 hydroxyl group is methylated. This modification is known to reduce the affinity for the µ-opioid receptor compared to morphine.[1] The analgesic activity of codeine itself is largely attributed to its O-demethylation to morphine by the cytochrome P450 enzyme CYP2D6 in the liver.[2] However, a significant portion of codeine is metabolized to codeine-6-glucuronide, which is also an active analgesic.[3]

C6 Position (Hydroxyl Group)

Methylation at the C6 hydroxyl group to form 6-O-methylcodeine (heterocodeine) results in a compound that is a direct µ-opioid receptor agonist, unlike codeine which is a prodrug.[4] This modification generally leads to increased analgesic potency compared to codeine. For instance, 6-acetylcodeine, a similar C6-modified derivative, is an effective analgesic, although its potency is approximately one-third that of codeine.[5]

N17 Position (Tertiary Amine)

The N-methyl group at position 17 is crucial for agonist activity. The nitrogen atom is typically protonated at physiological pH, forming a cationic head that interacts with anionic residues in the opioid receptor binding pocket. Modification of the N-methyl group can dramatically alter the pharmacological profile, often leading to compounds with antagonistic or mixed agonist-antagonist properties. For example, replacing the N-methyl group with larger substituents like N-allyl or N-cyclopropylmethyl in related morphinans can confer antagonist activity.[6]

C14 Position (C-Ring)

Introduction of a hydroxyl or methoxy (B1213986) group at the C14 position of the morphinan (B1239233) scaffold has been a key strategy in developing potent analgesics. The synthesis of 14-hydroxycodeine and its derivatives has been explored to enhance analgesic activity.[7][8] For example, 14-methoxycodeine-6-O-sulfate (14-OMeC6SU) demonstrates higher affinity, potency, and efficacy at the µ-opioid receptor compared to codeine-6-O-sulfate (C6SU) and codeine itself.[9]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for a selection of methylcodeine derivatives, providing a quantitative basis for understanding their structure-activity relationships.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Methylcodeine Derivatives

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |

| Codeine | >100 | - | - | [10] |

| 6-Acetylcodeine | - | - | - | - |

| 14-Methoxycodeine-6-O-sulfate (14-OMeC6SU) | High Affinity | Moderate Affinity | Low Affinity | [9] |

| Codeine-6-O-sulfate (C6SU) | Lower than 14-OMeC6SU | - | - | [9] |

Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available in the cited sources.

Table 2: In Vitro Functional Activity (EC50, nM and Emax, %) of Methylcodeine Derivatives

| Compound | Assay | EC50 (nM) | Emax (%) | Reference |

| 14-Methoxycodeine-6-O-sulfate (14-OMeC6SU) | [³⁵S]GTPγS Binding | Lower than C6SU & Codeine | Higher than C6SU & Codeine | [9] |

| Codeine-6-O-sulfate (C6SU) | [³⁵S]GTPγS Binding | - | - | [9] |

| 6-Acetylcodeine | - | - | - | - |

Note: EC50 represents the concentration of the compound that produces 50% of the maximal response. Emax is the maximum response that can be produced by the compound. "-" indicates data not available in the cited sources.

Table 3: In Vivo Analgesic Potency (ED50, mg/kg) of Methylcodeine Derivatives

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| Codeine | Mouse Tail-Flick | Subcutaneous | 3.91 | [5] |

| 6-Acetylcodeine | Mouse Tail-Flick | Subcutaneous | 12.3 | [5] |

| 14-Methoxycodeine-6-O-sulfate (14-OMeC6SU) | Rat Tail-Flick | Subcutaneous | More potent than C6SU | [9] |

Note: ED50 is the dose of the drug that produces a therapeutic effect in 50% of the population. A lower ED50 value indicates higher potency.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of methylcodeine derivatives. The following sections outline the key experimental protocols.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for µ, δ, and κ opioid receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to opioid receptors in a membrane preparation.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human µ, δ, or κ opioid receptor, or from animal brain tissue (e.g., rat or guinea pig brain).

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A selective radioligand for each receptor is used (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U-69593 for KOR).

-

Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[11]

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional ability of a compound to activate G proteins coupled to opioid receptors.

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.

Methodology:

-

Membrane Preparation: Similar to radioligand binding assays, membranes are prepared from cells expressing the opioid receptor of interest or from brain tissue.[9]

-

Assay Buffer: The buffer typically contains GDP to maintain G proteins in their inactive state.

-

Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to G proteins is measured after separation of bound and free radioligand.

-

Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and Emax values for G protein activation.[9]

β-Arrestin Recruitment Assay

Objective: To assess a compound's ability to promote the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and biased signaling.

Principle: This assay often utilizes enzyme complementation technology where the receptor and β-arrestin are fused to inactive fragments of an enzyme. Upon agonist-induced recruitment, the fragments come into proximity, forming an active enzyme that generates a detectable signal.

Methodology:

-

Cell Line: A cell line co-expressing the opioid receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment is used.

-

Agonist Treatment: Cells are treated with increasing concentrations of the test compound.

-

Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured.

-

Data Analysis: EC50 and Emax values for β-arrestin recruitment are determined from the concentration-response curves.[12]

In Vivo Analgesic Assays

Objective: To evaluate the antinociceptive efficacy of a compound in animal models of pain.

Commonly Used Models:

-

Tail-Flick Test: Measures the latency of a rodent to withdraw its tail from a noxious heat source.

-

Hot Plate Test: Measures the latency of a rodent to lick its paws or jump when placed on a heated surface.

General Procedure:

-

Animal Acclimatization: Animals are allowed to acclimate to the testing environment.

-

Baseline Measurement: The baseline response latency to the noxious stimulus is measured before drug administration.

-

Drug Administration: The test compound is administered via a specific route (e.g., subcutaneous, oral, or intravenous).

-

Post-Treatment Measurements: Response latencies are measured at various time points after drug administration.

-

Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE) and the ED50 is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The activation of µ-opioid receptors by agonists like methylcodeine derivatives initiates a cascade of intracellular signaling events. These can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. The balance between these pathways can determine the therapeutic and adverse effects of a drug, a concept known as biased agonism.[13]

Mu-Opioid Receptor Signaling

Caption: Mu-Opioid Receptor Signaling Pathways.

Experimental Workflow for Assessing Biased Agonism

Caption: Workflow for Evaluating Biased Agonism.

Conclusion

The structure-activity relationship of methylcodeine derivatives is a complex but crucial area of research for the development of novel opioid analgesics. Modifications at the C6, N17, and C14 positions of the codeine scaffold have been shown to significantly impact receptor affinity, functional activity, and in vivo potency. The data presented in this guide highlight the potential for designing derivatives with improved pharmacological profiles. Future research focused on biased agonism, aiming to separate the analgesic effects from the adverse side effects by selectively activating G protein signaling over β-arrestin pathways, holds significant promise for creating safer and more effective pain therapeutics. The experimental protocols and workflows detailed herein provide a framework for the systematic evaluation of these novel compounds.

References

- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 2. Characterization of Opioid Agonist Morphine Derivatives with Emphasis on Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]

- 4. A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Codeine and 6-Acetylcodeine Analgesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones [mdpi.com]

- 7. 14-hydroxycodeine and derivatives - Enlighten Theses [theses.gla.ac.uk]

- 8. Synthesis and analgesic activity of some 14 beta-substituted analogues of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. zenodo.org [zenodo.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methylcodeine Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcodeine, a derivative of the opioid alkaloid codeine, represents a subject of significant interest in the field of pharmacology and drug development. Understanding its interaction with opioid receptors is fundamental to elucidating its potential therapeutic effects and side-effect profile. This technical guide provides a comprehensive overview of the methodologies used to characterize the binding affinity of methylcodeine and its derivatives to the primary opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). Furthermore, it delves into the downstream signaling pathways initiated by receptor binding.

Data Presentation: Receptor Binding Affinities

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the binding affinities of 14-methoxycodeine-6-O-sulfate and reference compounds for the mu, delta, and kappa opioid receptors. This data is derived from competitive radioligand binding assays.

| Compound | Mu (µ) Receptor Kᵢ (nM) | Delta (δ) Receptor Kᵢ (nM) | Kappa (κ) Receptor Kᵢ (nM) |

| 14-methoxycodeine-6-O-sulfate | Data not available | Data not available | Data not available |

| Reference Compounds | |||

| DAMGO | Specific value | Specific value | Specific value |

| DPDPE | Specific value | Specific value | Specific value |

| U-69,593 | Specific value | Specific value | Specific value |

Note: Specific Ki values for 14-methoxycodeine-6-O-sulfate and reference compounds were not explicitly found in the provided search results. The table structure is provided as a template for presenting such data.

Experimental Protocols

The determination of receptor binding affinity is predominantly achieved through competitive radioligand binding assays. These assays are a cornerstone of pharmacological research, enabling the characterization of ligand-receptor interactions.[1]

Radioligand Binding Assay Protocol

This protocol outlines a representative method for determining the Kᵢ of a test compound (e.g., a methylcodeine derivative) for the mu-opioid receptor.

1. Materials:

-

Receptor Source: Cell membranes from a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, recombinantly expressing the human mu-opioid receptor.

-

Radioligand: A high-affinity, receptor-subtype-specific radiolabeled ligand. For the mu-opioid receptor, [³H]-DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol]-enkephalin) is commonly used.

-

Test Compound: Methylcodeine or its derivative at varying concentrations.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid receptor antagonist, such as naloxone, to determine the amount of radioligand that binds to non-receptor components.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

2. Procedure:

-

Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer to a specific protein concentration.

-

Assay Setup: The assay is typically performed in a 96-well plate with the following conditions, each in triplicate:

-

Total Binding: Contains assay buffer, a fixed concentration of the radioligand (e.g., [³H]-DAMGO), and the membrane suspension.

-

Non-specific Binding: Contains assay buffer, the radioligand, a high concentration of naloxone, and the membrane suspension.

-

Competitive Binding: Contains assay buffer, the radioligand, varying concentrations of the test compound, and the membrane suspension.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.

3. Data Analysis:

-

Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.

-

IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

-

[L] is the concentration of the radioligand.

-

Kₐ is the dissociation constant of the radioligand for the receptor.

-

Functional Assays

Beyond binding affinity, functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist and to characterize its efficacy and potency.

-

[³⁵S]GTPγS Binding Assay: This assay measures the functional activation of G-protein coupled receptors (GPCRs). In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Upon agonist binding to the receptor, a conformational change facilitates the exchange of GDP for GTP on the Gα subunit, leading to its activation. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation by measuring the incorporation of radioactivity. Increased [³⁵S]GTPγS binding indicates agonistic activity.

-

cAMP Accumulation Assay: Mu, delta, and kappa opioid receptors are typically coupled to the inhibitory G-protein, Gαi/o. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cAMP levels can be measured using various techniques, including enzyme-linked immunosorbent assays (ELISA) and fluorescence-based biosensors. A decrease in cAMP levels in response to the test compound indicates agonist activity at these receptors.

-

β-Arrestin Recruitment Assay: Upon agonist binding and subsequent G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular domains, β-arrestin proteins are recruited to the receptor. This process is involved in receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways. β-arrestin recruitment can be monitored using techniques such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) assays.

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways of Opioid Receptors

Caption: Generalized opioid receptor signaling pathways.

References

Exploratory Studies on Methylcodeine's Physiological Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcodeine, a derivative of codeine, represents a class of opioid compounds with potential therapeutic applications and serves as a valuable tool in pharmacological research. As a methylated form of codeine, its physiological effects are primarily mediated through its interaction with the opioid receptor system. This technical guide provides an in-depth overview of the core physiological effects of methylcodeine, drawing from available preclinical studies. The document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Pharmacodynamics: Opioid Receptor Interactions

The physiological effects of methylcodeine are initiated by its binding to and activation of opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.

Receptor Binding Affinities

| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| Codeine | Mu (µ) | > 100 | Human recombinant | [1] |

| l-Codeine | Mu (µ) | 16,000 | Mouse brain homogenate | |

| d-Codeine | Mu (µ) | > 100,000 | Mouse brain homogenate | |

| 14-Methoxycodeine-6-O-sulfate | Mu (µ) | 13.1 ± 2.6 | Rat brain membrane | [2] |

| Delta (δ) | 160 ± 32 | Rat brain membrane | [2] | |

| Kappa (κ) | 268 ± 55 | Guinea pig brain membrane | [2] | |

| Codeine-6-O-sulfate | Mu (µ) | 137 ± 29 | Rat brain membrane | [2] |

| Delta (δ) | 1000 ± 250 | Rat brain membrane | [2] | |

| Kappa (κ) | 1000 ± 300 | Guinea pig brain membrane | [2] |

G-Protein Activation

Upon agonist binding, opioid receptors undergo a conformational change that facilitates the coupling and activation of intracellular G-proteins. The potency and efficacy of a compound in activating G-proteins can be assessed using a GTPγS binding assay. This assay measures the agonist-stimulated binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

| Compound | Receptor Subtype | EC50 (nM) | Emax (%) | Species/Tissue | Reference |

| 14-Methoxycodeine-6-O-sulfate | Mu (µ) | 21.7 ± 4.3 | 118 ± 12 | Rat brain | [2] |

| Delta (δ) | 251 ± 50 | 65 ± 7 | Rat brain | [2] | |

| Kappa (κ) | 447 ± 89 | 55 ± 6 | Guinea pig brain | [2] | |

| Codeine-6-O-sulfate | Mu (µ) | 240 ± 48 | 75 ± 8 | Rat brain | [2] |

| Delta (δ) | > 1000 | - | Rat brain | [2] | |

| Kappa (κ) | > 1000 | - | Guinea pig brain | [2] |

Downstream Signaling: cAMP Modulation

Activation of µ-opioid receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP is a key mechanism underlying many of the physiological effects of opioids. The ability of a compound to inhibit adenylyl cyclase can be quantified in cell-based assays that measure changes in cAMP levels.

No specific data for methylcodeine's direct effect on cAMP modulation was found in the literature. However, the general pathway is well-established for opioid agonists.

In Vivo Physiological Effects

The interaction of methylcodeine with opioid receptors translates into a range of physiological effects, most notably analgesia. The potency of these effects is often quantified by the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.

Analgesia

The analgesic properties of methylcodeine and its derivatives are typically evaluated in animal models of pain, such as the tail-flick and hot-plate tests.

| Compound | Test | Route of Administration | ED50 (mg/kg) | Species | Reference |

| l-Codeine | Tail-flick | s.c. | 4.09 | Mouse | |

| Tail-flick | p.o. | 13.41 | Mouse | ||

| Hot-plate | s.c. | 20.66 | Mouse | ||

| Hot-plate | p.o. | 20.47 | Mouse | ||

| d-Codeine | Tail-flick & Hot-plate | s.c. & p.o. | Inactive up to 100 | Mouse | |

| 14-Methoxycodeine-6-O-sulfate | Tail-flick (30 min) | s.c. | 1.8 (1.2 - 2.7) | Rat | [2] |

| Tail-flick (60 min) | s.c. | 2.9 (1.9 - 4.4) | Rat | [2] | |

| Codeine | Tail-flick (30 min) | s.c. | 8.8 (6.1 - 12.7) | Rat | [2] |

| Tail-flick (60 min) | s.c. | 10.5 (7.3 - 15.1) | Rat | [2] |

Other Central Nervous System Effects

Opioids can induce a range of other CNS effects, including sedation, respiratory depression, and alterations in gastrointestinal motility.

| Compound | Effect | Model | Observations | Species | Reference |

| 14-Methoxycodeine-6-O-sulfate | Inhibition of Gastrointestinal Transit | Charcoal meal assay | Significant inhibition | Rat | [2] |

| Codeine-6-O-sulfate | Inhibition of Gastrointestinal Transit | Charcoal meal assay | Less pronounced inhibition compared to 14-Methoxycodeine-6-O-sulfate | Rat | [2] |

| Codeine | Inhibition of Gastrointestinal Transit | Charcoal meal assay | Significant inhibition | Rat | [2] |

| d-Codeine | General Behavior | - | Hyperexcitability, convulsions | Mouse | |

| l-Codeine | Cardiovascular | Anesthetized cat | No significant effect on blood pressure or heart rate | Cat | |

| d-Codeine | Cardiovascular | Anesthetized cat | Transient decrease in blood pressure and heart rate | Cat |

Pharmacokinetics

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME), which in turn influences the onset, duration, and intensity of its effects. Limited specific data for methylcodeine is available, but studies on codeine provide a foundational understanding.

| Parameter | Value | Species | Route | Reference |

| Codeine | ||||

| Half-life (t½) | 2.3 ± 0.4 h | Human | Oral | [3] |

| Cmax (60 mg dose) | 96 ng/mL | Human | Oral | |

| Tmax | 2.9 ± 0.64 h | Human | Oral | |

| Pholcodine (3-morpholinoethylmorphine) | ||||

| Half-life (t½,z) | 37.0 ± 4.2 h | Human | Oral | [3] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of methylcodeine and related compounds.

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for different opioid receptor subtypes.

Materials:

-

Membrane preparations from cells expressing the opioid receptor of interest (e.g., rat or guinea pig brain homogenates).

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).

-

Test compound (methylcodeine or its derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To measure the ability of a test compound to activate G-proteins coupled to opioid receptors.

Materials:

-

Membrane preparations from cells expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and an antioxidant).

Procedure:

-

Pre-incubate the membrane preparation with the test compound and GDP in the assay buffer.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for [³⁵S]GTPγS binding.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) for the test compound.

In Vivo Analgesia Assay: Tail-Flick Test

Objective: To assess the analgesic effect of a test compound in an animal model of acute thermal pain.

Materials:

-

Test animals (e.g., rats or mice).

-

Tail-flick analgesia meter with a radiant heat source.

-

Test compound and vehicle.

-

Administration equipment (e.g., syringes and needles for subcutaneous injection).

Procedure:

-

Acclimatize the animals to the testing environment and handling.

-

Determine the baseline tail-flick latency by placing the animal's tail over the radiant heat source and measuring the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.

-

Administer the test compound or vehicle to the animals via the desired route (e.g., subcutaneous).

-

At predetermined time points after administration, measure the tail-flick latency again.

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Construct dose-response curves and calculate the ED50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This technical guide provides a consolidated overview of the physiological effects of methylcodeine and its derivatives based on the available scientific literature. The presented data highlights the importance of the opioid receptor system in mediating the analgesic and other physiological effects of these compounds. The detailed experimental protocols and visual workflows offer a practical resource for researchers engaged in the study of opioid pharmacology and the development of novel analgesics. It is important to note that while this guide provides a comprehensive summary, further research is needed to fully elucidate the specific pharmacokinetic and pharmacodynamic profiles of various methylcodeine isomers and to explore their full therapeutic potential and safety profiles.

References

Methylcodeine: A Technical Guide to Its Physicochemical Properties for Research Professionals

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior, optimizing its formulation, and elucidating its mechanism of action. This technical guide provides an in-depth overview of the core physicochemical properties of methylcodeine, a derivative of the opioid analgesic codeine. The information is presented to facilitate research and development applications, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental pathways.

Core Physicochemical Properties of Methylcodeine

Methylcodeine, also known as 6-O-methylcodeine, is a semi-synthetic opioid derivative. Its fundamental physicochemical characteristics are summarized in the table below. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

| Property | Value | Reference |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline | [1] |

| CAS Number | 2859-16-7 | [2] |

| Molecular Formula | C₁₉H₂₃NO₃ | [2] |

| Molecular Weight | 313.39 g/mol | [2] |

| Appearance | Solid, neat | [2] |

| Melting Point | 140 - 141 °C | [3] |

| logP (Octanol/Water) | 1.7 (Computed) | [3] |

| pKa | Data not available (pKa of parent compound codeine is 8.2) | [4] |

| Solubility | Data not available (Parent compound codeine is soluble in chloroform, ethanol, and methanol; slightly soluble in boiling water) | [5] |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is essential for drug development. Below are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[6][7][8]

Methodology:

-

Preparation: An excess amount of solid methylcodeine is added to a vial containing a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker or stirrer (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[7]

-

Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a low-binding filter) to separate the undissolved solid from the saturated solution.[6][7]

-

Quantification: The concentration of methylcodeine in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Calibration: A standard calibration curve is generated using known concentrations of methylcodeine to ensure accurate quantification.

-

Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.[7]

References

- 1. Codeine methyl ether | C19H23NO3 | CID 5492619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-O-Methyl Codeine | CymitQuimica [cymitquimica.com]

- 3. 6-O-Methylcodeine | C19H23NO3 | CID 628577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Codeine (PIM 140) [inchem.org]

- 5. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 6. enamine.net [enamine.net]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 8. bioassaysys.com [bioassaysys.com]

Initial Safety and Toxicity Profile of Methylcodeine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. Methylcodeine is a controlled substance in many jurisdictions, and its handling and use are subject to strict regulations. All research should be conducted in compliance with local, national, and international laws and guidelines.

Introduction

Methylcodeine, also known as 6-O-methylcodeine or codeine methyl ether, is a semi-synthetic opioid derivative.[1][2][3][4] As an analogue of codeine, it is of significant interest to researchers for its potential analgesic and antitussive properties. Understanding the initial safety and toxicity profile of methylcodeine is a critical prerequisite for any further drug development activities. This technical guide provides a summary of the available preclinical safety data, outlines standard experimental protocols for toxicity assessment, and visualizes key cellular pathways and experimental workflows.

Due to the limited availability of direct toxicological data for methylcodeine, this guide also includes data for codeine as a comparator to provide a relevant toxicological context.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₃NO₃ | [1][4] |

| Molecular Weight | 313.39 g/mol | [1][4] |

| CAS Number | 2859-16-7 | [1] |

| Appearance | White crystalline powder | - |

| Melting Point | 140-141 °C | [4] |

Pharmacokinetics and Metabolism

The metabolism of methylcodeine is anticipated to occur primarily in the liver.[1][2] Similar to codeine, it may undergo oxidative metabolism.[1] It has been suggested that methylcodeine could be a prodrug that is converted to morphine, a more potent opioid, through enzymatic cleavage.[1]

The major metabolic pathways for the closely related compound, codeine, involve O-demethylation to morphine (catalyzed by CYP2D6), N-demethylation to norcodeine (catalyzed by CYP3A4), and glucuronidation to codeine-6-glucuronide (B1240514) (catalyzed by UGT2B7).[5][6] The genetic polymorphism of the CYP2D6 enzyme leads to significant variability in the rate of conversion of codeine to morphine, which can affect both efficacy and toxicity.[6] It is plausible that methylcodeine's metabolism is also influenced by these enzymatic pathways.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50) is a common metric derived from these studies.

For comparative purposes, the acute toxicity data for codeine is presented below.

Table 1: Acute Toxicity of Codeine

| Species | Route of Administration | LD50 | Source |

| Rat | Oral | 427 mg/kg | [8] |

| Mouse | Oral | 250 mg/kg | [8] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

The Up-and-Down Procedure (UDP) is a method for determining the LD50 that uses a minimal number of animals.

Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.

Species: Typically rats or mice.

Procedure:

-

Dose Selection: An initial dose is selected based on available information or a sighting study.

-

Sequential Dosing: Animals are dosed one at a time.

-

Dose Adjustment:

-

If an animal survives, the dose for the next animal is increased by a constant multiplicative factor (e.g., 1.5).

-

If an animal dies, the dose for the next animal is decreased by the same factor.

-

-

Observation Period: Animals are observed for signs of toxicity and mortality for a defined period, typically 14 days.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the adverse effects of a substance following prolonged or repeated exposure. These studies help to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).[9][10][11][12][13][14][15]

Specific repeated dose toxicity data for methylcodeine, including a NOAEL, are not currently available in published literature.

For context, a 13-week repeated-dose toxicity study of codeine in F344/N rats and B6C3F1 mice revealed decreased feed consumption at higher doses.[8] In a 14-day study in rats, mortalities and decreased body weight were observed at higher concentrations.[8]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.[9][11][16][17]